molecular formula C21H21N3OS B2965681 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-21-6

4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2965681
CAS No.: 899731-21-6
M. Wt: 363.48
InChI Key: PRGRESUWSKPUBB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyridin-3-ylmethyl group and a 2-methylbenzylthio group. Pyrimidine derivatives have been found in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic, and electron-rich environment, which can participate in π-π stacking interactions and hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the pyrimidine ring and the pyridin-3-ylmethyl group. Pyrimidine rings are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : A series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, related to the chemical class of interest, were synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved a multi-step process starting with guanidine hydrochloride reacting with methylene-bis-chalcones, highlighting the compound's potential in developing new antimicrobial agents (Srinivas et al., 2008).

  • Corrosion Inhibition : Pyridopyrimidinones derivatives were investigated for their inhibition behavior on the corrosion of API 5L X52 carbon steel in sulfamic acid solutions. These studies included electrochemical methods and theoretical quantum chemical calculations, demonstrating the compound's utility in industrial applications related to corrosion prevention (Abdallah et al., 2018).

  • Anti-HIV Activity : Novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series, including dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, were synthesized and tested against HIV-1. Modifications to the pyrimidine ring were explored to enhance antiretroviral activity, providing insights into the design of new drugs targeting HIV (Mai et al., 1997).

Synthesis Techniques and Derivatives

  • Modified Synthesis Approaches : Research on the synthesis of pyrimidinyl derivatives, including methods to achieve various pyrimidin-2-ylmethyl structures, contributes to the understanding of efficient production techniques for these compounds. These studies provide a foundation for the synthesis of related compounds with potential biological and industrial applications (Erkin & Krutikov, 2008).

  • Design and Discovery for Cognitive Disorders : PF-04447943, a novel PDE9A inhibitor with a pyrimidinylmethyl component, was identified for the treatment of cognitive disorders. This compound demonstrates the potential of pyrimidinyl derivatives in addressing neurological conditions through modulation of cGMP signaling pathways (Verhoest et al., 2012).

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-2-3-8-17(15)14-26-20-18-9-4-10-19(18)24(21(25)23-20)13-16-7-5-11-22-12-16/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRESUWSKPUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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